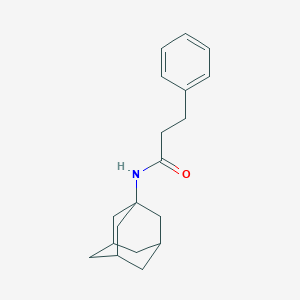![molecular formula C15H21NO B253334 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the alkyne family and contains both an amine and an alcohol functional group, making it a versatile molecule for chemical synthesis and biological research. In
Mechanism of Action
The mechanism of action of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol involves the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has been found to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been shown to exhibit various biochemical and physiological effects in cells and organisms. This compound has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. Furthermore, this compound has been found to modulate the activity of various signaling pathways, leading to changes in cell growth, proliferation, and survival.
Advantages and Limitations for Lab Experiments
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has several advantages for lab experiments, including its high purity, stability, and versatility. This compound can be easily synthesized in large quantities and used in a variety of assays and experiments. However, there are also some limitations to using 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol in lab experiments. For example, this compound can be toxic to cells at high concentrations, and its mechanism of action may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol. One potential area of study is the development of new cancer therapies based on this compound. Further research is needed to elucidate the exact mechanism of action of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol and to identify its molecular targets in cancer cells. Additionally, this compound may have potential applications as an antimicrobial agent, and further research is needed to explore its activity against different types of bacteria and fungi. Furthermore, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol may have potential applications in the field of materials science, and further research is needed to explore its use in the synthesis of novel materials.
Synthesis Methods
The synthesis of 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol involves several steps, including the reaction of 2-bromo-5-chloropent-3-yne with benzylamine and lithium diisopropylamide, followed by the addition of water and hydrogen peroxide to form the final product. This synthesis method has been optimized to produce high yields of pure 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol, making it an ideal compound for further research.
Scientific Research Applications
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol has been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Furthermore, this compound has been used in the synthesis of novel materials, such as metal-organic frameworks and polymers, due to its unique chemical properties.
properties
Product Name |
5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
5-[benzyl(propan-2-yl)amino]pent-3-yn-2-ol |
InChI |
InChI=1S/C15H21NO/c1-13(2)16(11-7-8-14(3)17)12-15-9-5-4-6-10-15/h4-6,9-10,13-14,17H,11-12H2,1-3H3 |
InChI Key |
JESMPIWGMKDYSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC(C)O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)N(CC#CC(C)O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)